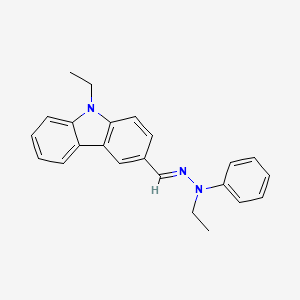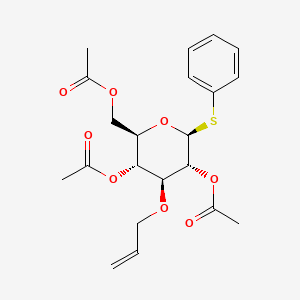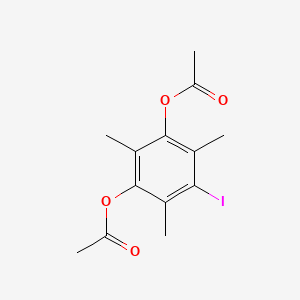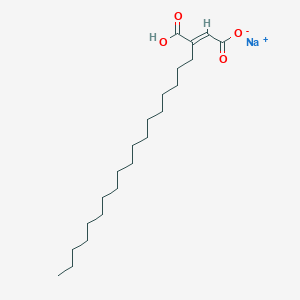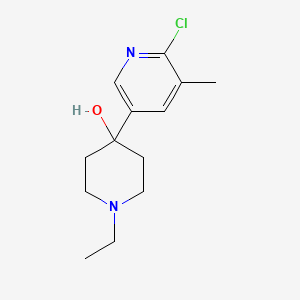
Xylosucrose
Übersicht
Beschreibung
Xylosucrose is a useful research compound. Its molecular formula is C11H20O10 and its molecular weight is 312.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Xylosucrose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xylosucrose including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Prebiotic Activity : Xylosucrose demonstrates prebiotic activity, beneficial for human gut health. It has been used in studies exploring its effects on intestinal motility and health (Huang et al., 2022).
Molecular Structure Analysis : Research on the crystal and molecular structure of xylosucrose provides insights into its chemical properties and potential applications in various fields (Taga et al., 1993).
Health Benefits and Food Applications : Xylosucrose, due to its prebiotic nature, holds significant potential in the food industry and for human wellness. Studies have explored its production, characterization, and health benefits, emphasizing its role in functional foods and nutraceuticals (Palaniappan et al., 2021).
Therapeutic Effects in Diabetes : Xylosucrose has been studied for its beneficial influences in diabetic conditions. Research shows that it can improve metabolic abnormalities and support the population of beneficial gut bacteria, indicating its potential health benefits for diabetics (Gobinath et al., 2010); (Sheu et al., 2008).
Sugarcane Bagasse Utilization : Studies have focused on producing xylosucrose from sugarcane bagasse and evaluating its prebiotic potency. This approach not only provides a use for agricultural waste but also explores the health-promoting properties of xylosucrose (Kaur et al., 2019).
Promotion of Beneficial Microbes : Xylosucrose has been shown to promote the growth of specific beneficial microbes like Bifidobacterium lactis and Lactobacillus species, indicating its potential as a prebiotic in food products (Mäkeläinen et al., 2010).
Aquaculture Applications : In aquaculture, xylosucrose has been used to study its effects on growth performance and digestive enzyme activities in fish, highlighting its potential use in enhancing aquaculture productivity (Xu et al., 2009).
Microbial Synthesis and Bioactive Properties : Xylosucrose has been explored for its microbial synthesis, utilization, structural characterization, and bioactive properties. This research sheds light on the molecular mechanisms underlying its health benefits and potential applications in various clinical scenarios (Aachary & Prapulla, 2011).
Lignocellulosic Biomass Conversion : Studies have focused on the production of xylosucrose from lignocellulosic biomass, which is significant for the nutraceutical industry. This research includes strategies for xylosucrose production, purification, characterization, and evaluation of prebiotic effects (Santibáñez et al., 2021).
Plant Vascular Development : Research on a proteoglycan called xylogen, which plays a role in plant vascular development, reveals the importance of xylosucrose-related compounds in plant tissue differentiation and cellular interactions (Motose et al., 2004).
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHSZUFKNRFCT-ZHFBNFJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xylosucrose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




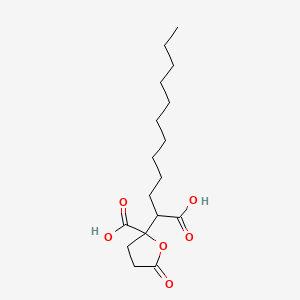
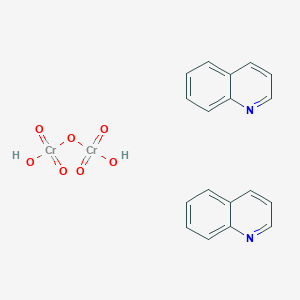
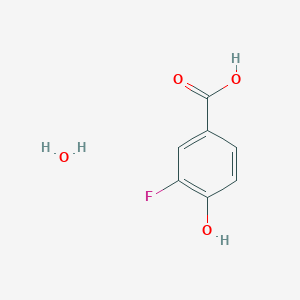
![4,5-dichloro-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid](/img/structure/B8004416.png)
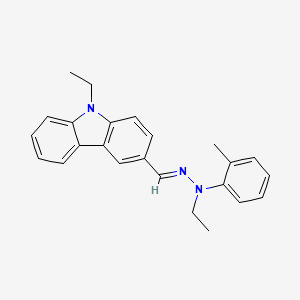
![9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one](/img/structure/B8004426.png)

![(4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B8004449.png)
